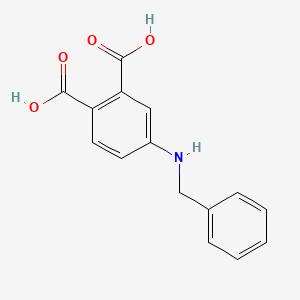

4-Benzylamino-phthalic acid

Description

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-(benzylamino)phthalic acid |

InChI |

InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20) |

InChI Key |

ZVYRIZCTRZRCNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares 4-Benzylamino-phthalic acid with other benzoic/phthalic acid derivatives:

*Calculated based on analogous structures.

Functional Group Impact on Properties

- Amino vs.

- Sulfonamide vs. Carboxylic Acid : Sulfonamide-containing analogs (e.g., ) exhibit stronger acidity (lower pKa) and higher thermal stability, making them suitable for high-temperature reactions .

- Ester Derivatives : Esterification (e.g., ) reduces polarity and enhances membrane permeability, a critical factor in prodrug design .

Analytical and Pharmaceutical Relevance

- Drug Development: Benzoylamino phenoxybutanoic acid derivatives () highlight the role of substituted benzoic acids in anti-inflammatory or anticancer agents, suggesting similar avenues for this compound .

Preparation Methods

Reaction Mechanism and Conditions

Phthalic anhydride undergoes nucleophilic attack by benzylamine at the 4-position , followed by ring-opening and subsequent acidification to yield this compound. Key parameters include:

A representative procedure involves stirring a mixture of phthalic anhydride (1 equiv) and benzylamine (1.2 equiv) in ether for 2 hours, followed by filtration and drying to obtain the product in 74% yield .

Optimization and Challenges

-

Yield Improvement : Prolonged stirring (up to 16 hours) increases yield but risks side reactions like over-alkylation.

-

Purification : Recrystallization from ethanol or ether removes unreacted benzylamine.

-

By-products : Trace amounts of 3-benzylamino-phthalic acid may form, requiring chromatographic separation.

Alternative Routes Using Functionalized Phthalic Acid Derivatives

Bromophthalic Acid Intermediate

A patent describes the use of 4-bromophthalic acid as a precursor, enabling Pd-catalyzed coupling with benzylamine. This method avoids anhydride intermediates and simplifies purification:

This route achieves 80–86% yield and is scalable, though it requires inert atmosphere handling.

Comparative Analysis of Synthetic Methods

*Extrapolated from analogous reactions.

Characterization and Quality Control

Synthetic batches are validated using:

-

IR Spectroscopy : N–H stretch at 3258–3268 cm⁻¹ and carboxylic acid C=O at 1700–1720 cm⁻¹ .

-

Mass Spectrometry : Molecular ion peak at m/z 271.27 (M⁺) with fragmentation patterns consistent with the benzylamino group.

-

Elemental Analysis : C (66.42%), H (4.83%), N (5.16%), O (23.59%).

Industrial and Environmental Considerations

Q & A

Q. What are the optimal synthetic routes for preparing 4-Benzylamino-phthalic acid, and how can researchers balance yield and purity?

- Methodological Answer : Synthesis typically involves coupling phthalic acid derivatives with benzylamine groups. For example, nucleophilic substitution or amidation reactions using activated esters (e.g., NHS esters) under inert atmospheres can improve yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Use - and -NMR in DMSO-d6 to confirm benzylamino and phthalic acid moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic protons at δ 12–13 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H] peaks, cross-referenced with theoretical m/z values .

- FTIR : Identify amine N-H stretches (~3300 cm) and carboxylic acid C=O stretches (~1700 cm) .

Q. How should storage conditions be optimized to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated at -20°C). Conduct accelerated stability studies: expose samples to 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC. Use argon/vacuum sealing to prevent oxidation of the benzylamino group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, identifying reactive sites like the amine or carboxylic groups. Molecular dynamics simulations (AMBER force field) can predict solvation effects in polar solvents (e.g., DMSO) and guide solvent selection for reactions . Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Cross-validate with orthogonal techniques:

- If -NMR shows unexpected splitting, use - COSY or NOESY to assess coupling or spatial proximity .

- If ESI-MS yields ambiguous adducts, switch to MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix for clearer ionization .

- For crystallographic discrepancies, perform single-crystal X-ray diffraction and compare with Cambridge Structural Database entries .

Q. How do structural modifications (e.g., substituting the benzyl group) alter the compound’s biological activity?

- Methodological Answer : Design analogs via bioisosteric replacement (e.g., replacing benzyl with pyridylmethyl) and assess structure-activity relationships (SAR). Use in vitro assays:

- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) via fluorometric assays (IC calculations) .

- Cellular Uptake : Label analogs with and quantify intracellular accumulation in cell lines (e.g., HepG2) using scintillation counting .

- Toxicity : Perform MTT assays to compare cytotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.